molecular formula C23H18N2O2 B14649665 Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate CAS No. 53870-17-0

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate

Cat. No.: B14649665
CAS No.: 53870-17-0
M. Wt: 354.4 g/mol
InChI Key: IHZWDIZHTRZXFI-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Biological Activity

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by three phenyl groups attached to a pyrazole ring and a carboxylate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

  • Molecular Formula : C24_{24}H22_{22}N2_2O2_2
  • Molecular Weight : 354.40 g/mol

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines.

Key Findings:

  • Cytotoxicity : Some derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50_{50} values as low as 0.39 µM for HCT116 cells .
  • Mechanism of Action : The compound appears to interfere with cellular signaling pathways and induce apoptosis in cancer cells. It has been noted for its ability to inhibit key kinases involved in cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented.

Research Insights:

  • Cyclooxygenase Inhibition : Compounds derived from this pyrazole have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects.

Findings:

  • Broad-Spectrum Activity : The compound has displayed activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger). Testing against these organisms showed promising results with significant inhibition rates .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Significant cytotoxicity against MCF-7 and HCT116; IC50_{50} as low as 0.39 µM
Anti-inflammatory Up to 85% inhibition of TNF-α; comparable efficacy to dexamethasone
Antimicrobial Effective against E. coli and Aspergillus niger; significant inhibition observed

Case Studies

  • Cytotoxicity Study on MCF-7 Cells : A study evaluated the effect of various derivatives of this compound on MCF-7 cells and found that certain compounds had IC50_{50} values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties where derivatives were tested for their ability to inhibit COX enzymes in vitro. Results indicated that some compounds exhibited potent anti-inflammatory activity comparable to established COX inhibitors .

Properties

CAS No.

53870-17-0

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 3,4,5-triphenylpyrazole-4-carboxylate

InChI

InChI=1S/C23H18N2O2/c1-27-22(26)23(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)24-25-21(23)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

IHZWDIZHTRZXFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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